Ergokryptin is primarily sourced from the fermentation of specific strains of Claviceps purpurea. The production process involves culturing these fungi under controlled conditions to maximize the yield of ergokryptin while minimizing the presence of other alkaloids. The strain Claviceps paspali has been noted for its ability to produce ergokryptin in high yields when cultivated appropriately .
Ergokryptin belongs to the class of compounds known as ergot alkaloids, which are derived from the ergot fungus. These compounds can be further classified based on their structural characteristics and biological activities. Ergokryptin specifically falls under the category of peptide alkaloids, which are characterized by their complex structures that include both peptide and non-peptide components.
The synthesis of ergokryptin typically involves fermentation processes that utilize specific fungal strains. The general method includes:
The fermentation process can be optimized by adjusting parameters such as temperature, pH, and nutrient composition. For instance, adding precursors like valine or isoleucine can enhance alkaloid production significantly . High-pressure liquid chromatography is commonly used to analyze the concentration of ergokryptin in the culture broth post-fermentation .
Ergokryptin possesses a complex molecular structure characterized by multiple rings and functional groups typical of ergot alkaloids. Its chemical formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of ergokryptin is approximately 341.43 g/mol. Its structural features include:
Ergokryptin can undergo various chemical reactions typical for alkaloids, including:
The stability of ergokryptin under different pH levels and temperatures has been studied extensively. For instance, its degradation products can be analyzed using liquid chromatography techniques, which help in understanding its behavior under various conditions .
Ergokryptin primarily acts on dopamine receptors in the central nervous system. It has been shown to exhibit agonistic activity at D2-like receptors, influencing neurotransmitter release and potentially alleviating symptoms associated with dopamine deficiency disorders.
Research indicates that ergokryptin's interaction with dopamine receptors can modulate cAMP production through G protein-coupled pathways, leading to various physiological effects such as vasodilation and modulation of neurotransmitter release .
Relevant analyses often involve spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry for structural elucidation and purity assessment .
Ergokryptin has several applications in scientific research and medicine:
Ergot alkaloids, including ergokryptin, serve as chemical defense agents for the fungus Claviceps purpurea against herbivores and insects. This evolutionary adaptation enhances the survival of sclerotia (fungal resting structures) in infected host plants like rye and wheat. The ergot alkaloid biosynthetic gene cluster (BGC) exhibits significant polymorphism, particularly in the lpsA gene, which encodes a nonribosomal peptide synthetase (NRPS) critical for ergopeptine diversity. Genetic analyses of Canadian C. purpurea strains revealed two distinct metabolomic classes based on ergot alkaloid profiles: Class 1 (e.g., strains LM04, LM207) produces high ergocristine, while Class 2 (e.g., LM30, LM60) preferentially synthesizes ergokryptine and ergocornine [1]. This divergence correlates with ecological adaptation to host crops and environmental stressors, demonstrating accelerated evolution of alkaloid production [1] [3].
Claviceps purpurea infects >400 monocot species, with alkaloid profiles directly influencing host-specific toxicity. Sclerotia contain 0.5–2% alkaloids by mass, dominated by ergopeptines like ergokryptin [1] [10]. The lpsA gene’s adenylation domains determine amino acid incorporation: LpsA1 incorporates phenylalanine (ergotamine), while LpsA2 incorporates leucine (ergokryptin) [1] [7].
Table 1: Metabolomic Classes of Claviceps purpurea and Alkaloid Profiles
Class | Representative Strains | Dominant Ergot Alkaloids | Host Crop Specificity |
---|---|---|---|
Class 1 | LM04, LM207, LM232 | Ergocristine, Ergosine | Rye, Triticale |
Class 2 | LM30, LM60, LM469 | Ergokryptine, Ergocornine | Wheat, Barley |
Source: Adapted from metabolomic clustering data [1]
Ergokryptin (C₃₂H₄₁N₅O₅) was first isolated in 1951 during structural characterization of ergot alkaloids. Key milestones include:
Ergokryptin exists as epimeric pairs: bioactive α-ergokryptine and less active β-ergokryptine. Its detection in grain requires analysis of both epimers due to pH-dependent interconversion [10]. Regulatory thresholds (e.g., 0.01–0.1% sclerotia in grain) were established to mitigate contamination risks [1].
Table 2: Key Milestones in Ergokryptin Research
Year | Milestone | Significance |
---|---|---|
944 AD | First ergotism epidemic recorded | Linked to ergot-contaminated rye in France |
1596 | Thelius’ grain-contamination hypothesis | Established ergotism as mycotoxicosis |
1951 | Isolation of ergokryptin | Structural classification of ergopeptines achieved |
1978 | Ethiopia outbreak | Confirmed ergokryptin in barley-associated poisoning |
2021 | Metabolomic classification of C. purpurea | Identified ergokryptin-dominant fungal strains |
Ergokryptin biosynthesis initiates with L-tryptophan and dimethylallyl diphosphate (DMAPP), catalyzed by dimethylallyltryptophan synthase (DmaW). This yields 4-dimethylallyltryptophan (DMAT), which undergoes N-methylation by EasF to form 4-DMA-L-abrine [3] [9]. Chanoclavine-I synthase (CcsA/EasE) then oxidizes this intermediate to chanoclavine-I, a step requiring FAD-dependent oxidoreductase activity [4] [9].
Lysergic acid formation involves four enzymatic steps:
Ergokryptin assembly requires two NRPS enzymes:
Table 3: Enzymatic Steps in Ergokryptin Biosynthesis
Gene | Enzyme Function | Substrate | Product |
---|---|---|---|
dmaW | Dimethylallyltryptophan synthase | L-Tryptophan, DMAPP | 4-DMAT |
easF | N-Methyltransferase | 4-DMAT | 4-DMA-L-abrine |
ccsA | Chanoclavine-I synthase (oxidoreductase) | 4-DMA-L-abrine | Chanoclavine-I |
easD | Short-chain dehydrogenase | Chanoclavine-I aldehyde | Agroclavine precursor |
cloA | Cytochrome P450 monooxygenase | Agroclavine/Elymoclavine | Elymoclavine/Lysergic acid |
lps2 | D-Lysergic acid activation | D-Lysergic acid | Peptide-bound intermediate |
lps1 | Tripeptide assembly | L-Ala, L-Val, L-Pro | Ergokryptin |
Source: Gene cluster analyses in C. purpurea [3] [7] [9]
The ergot alkaloid BGC spans 68.5 kb with 14 coregulated genes. LpsA’s adenylation domain specificity determines whether leucine (ergokryptin) or phenylalanine (ergotamine) is incorporated [1] [7]. Heterologous reconstitution in yeast (Saccharomyces cerevisiae) confirmed D-lysergic acid as the universal precursor for all ergopeptines, achieving titers of 1.7 mg/L [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: